Phenyl tetradecane-6-sulfonate
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Overview
Description
Phenyl tetradecane-6-sulfonate is an organic compound with the molecular formula C20H34O3S. It is a sulfonate ester, which means it contains a sulfonate group (-SO3) attached to a phenyl group and a long alkyl chain. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl tetradecane-6-sulfonate can be synthesized through the sulfonylation of phenols. One effective method involves the use of N-fluorobenzenesulfonimide (NFSI) and catalytic potassium fluoride (KF) under mild reaction conditions . The reaction proceeds with high yield and shorter reaction times, making it efficient and practical for laboratory synthesis.
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of phenol with sulfonyl chlorides in the presence of a base such as potassium carbonate. This method is favored due to the commercial availability and high reactivity of sulfonyl chlorides .
Chemical Reactions Analysis
Types of Reactions
Phenyl tetradecane-6-sulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to sulfides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Phenyl tetradecane-6-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of phenyl tetradecane-6-sulfonate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, by aligning at the interface and forming micelles. This property is particularly useful in enhanced oil recovery, where it helps to mobilize trapped oil .
Comparison with Similar Compounds
Phenyl tetradecane-6-sulfonate can be compared with other sulfonate esters such as:
- Phenyl dodecane sulfonate
- Phenyl hexadecane sulfonate
- 3-Phenyl tetradecane sulfonate
- 5-Phenyl tetradecane sulfonate
These compounds share similar surfactant properties but differ in the length of their alkyl chains, which can affect their solubility and efficiency in various applications .
This compound stands out due to its optimal balance between hydrophobic and hydrophilic properties, making it highly effective in applications requiring surfactants with long alkyl chains.
Properties
CAS No. |
204707-61-9 |
---|---|
Molecular Formula |
C20H34O3S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
phenyl tetradecane-6-sulfonate |
InChI |
InChI=1S/C20H34O3S/c1-3-5-7-8-9-14-18-20(17-11-6-4-2)24(21,22)23-19-15-12-10-13-16-19/h10,12-13,15-16,20H,3-9,11,14,17-18H2,1-2H3 |
InChI Key |
HRSFNQIWSLGXMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCC)S(=O)(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
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